5-HT2C Agonist Potency: 3-Methoxy Substitution vs. Cyclopropylmethoxy and Other Alkoxyl Analogs
The target compound exhibits an EC50 of 16 nM at human 5-HT2C (Emax = 97%) in a FLIPR calcium flux assay in HEK293 cells [1]. This represents superior potency compared to the cyclopropylmethoxy analog (+)-13e, which shows an EC50 of 251 nM at 5-HT2C (Emax = 75%) [2], and the ethoxy analog (+)-13h (EC50 = 60 nM) [2]. The 4.8-fold selectivity ratio of 5-HT2B/5-HT2C for the target compound, derived from EC50 values of 75 nM at 5-HT2B and 16 nM at 5-HT2C, indicates significant residual 5-HT2B agonism—in contrast to the 2-cyclopropylmethoxy-5-fluoro analog (compound 9), which shows 5-HT2C EC50 = 55 nM but no detectable 5-HT2B activity [3].
| Evidence Dimension | 5-HT2C receptor agonist potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 16 nM (Emax = 97%) at human 5-HT2C |
| Comparator Or Baseline | Compound (+)-13e (cyclopropylmethoxy): EC50 = 251 nM (Emax = 75%). Compound 9 (2-cyclopropylmethoxy-5-fluoro): EC50 = 55 nM, no 5-HT2B activity. |
| Quantified Difference | Target compound 15.7-fold more potent than (+)-13e. Target compound 3.4-fold more potent than compound 9 at 5-HT2C, but lacks the 5-HT2B-free selectivity of compound 9. |
| Conditions | Human 5-HT2C receptor expressed in HEK293 cells; calcium flux FLIPR assay. Data from ChEMBL (CHEMBL493129) for target compound; J Med Chem 2015 for comparators. |
Why This Matters
The 16 nM 5-HT2C potency establishes this compound as a potent starting scaffold for further optimization, while the accompanying 5-HT2B activity defines a clear selectivity-engineering challenge for medicinal chemistry programs.
- [1] ChEMBL Bioactivity Database. CHEMBL493129 – Agonist Activity at Human 5-HT2C Receptor (CHEMBL957594). EC50 = 16 nM, Emax = 97%. EMBL-EBI. View Source
- [2] Cheng J, McCorvy JD, Giguère PM, et al. J Med Chem. 2015;58(4):1992-2002. Table 1: EC50 values for compounds (+)-13e (5-HT2C EC50 = 251 nM), (+)-13h (5-HT2C EC50 = 60 nM), and others. View Source
- [3] Cheng J, McCorvy JD, Giguère PM, et al. J Med Chem. 2015;58(4):1992-2002. Compound 9: 5-HT2C EC50 = 55 nM, no 5-HT2B agonism; compound 8: 5-HT2C EC50 = 21 nM. View Source
